ジクラズリル 不純物 H

説明

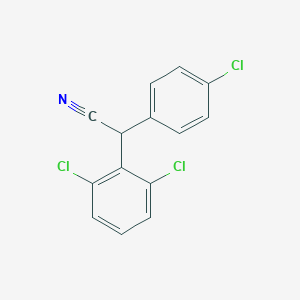

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile is an organic compound with the molecular formula C14H8Cl3N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is also bonded to two aromatic rings, one of which is substituted with chlorine atoms at the 2 and 6 positions, and the other at the 4 position .

科学的研究の応用

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

Target of Action

Diclazuril, the parent compound, is known to target protozoan parasites of the genus eimeria .

Mode of Action

It is likely to share some similarities with diclazuril, which is known to have potent activity against various stages of eimeria .

Biochemical Pathways

Diclazuril has been shown to induce apoptosis and attenuate the activity of mitochondrial transmembrane potential of merozoites, which is involved in mitochondrial-dependent apoptosis in second-generation merozoites of eimeria tenella .

Pharmacokinetics

Diclazuril, the parent compound, is known to be absorbed and metabolized at a very low extent and is mainly excreted in the feces as an unchanged compound .

Result of Action

Diclazuril has been shown to induce ultrastructural changes and significantly increase the ratio of early apoptosis and late apoptosis/necrosis in second-generation merozoites .

Action Environment

It is known that diclazuril and other anticoccidial drugs are regularly used as feed additives for pullets and broiler chickens to mitigate the impact of coccidiosis .

生化学分析

Biochemical Properties

It is known that Diclazuril, the parent compound, interacts with various enzymes and proteins within the cell

Cellular Effects

Studies on Diclazuril have shown that it can cause ultrastructural changes and apoptosis in certain cells

Molecular Mechanism

Diclazuril, the parent compound, is known to affect both the asexual and sexual stages of Eimeria tenella development

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Diclazuril Impurity H in laboratory settings. Studies on Diclazuril have shown that it can cause changes in the effects of the product over time

Dosage Effects in Animal Models

Studies on Diclazuril have shown that it can have varying effects at different dosages

Metabolic Pathways

Diclazuril, the parent compound, is known to be metabolized in the body

Transport and Distribution

Studies on Diclazuril have shown that it can be transported and distributed within cells

Subcellular Localization

Diclazuril, the parent compound, is known to affect the localization of certain proteins

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile typically involves the reaction of 2,6-dichlorobenzyl bromide with 4-chlorobenzyl cyanide in the presence of a base such as sodium cyanide. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted by other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: (4-Chlorophenyl)(2,6-dichlorophenyl)methanamine.

Oxidation: (4-Chlorophenyl)(2,6-dichlorophenyl)acetic acid.

類似化合物との比較

Similar Compounds

- 2,4-Dichlorophenylacetonitrile

- 2,6-Dichlorophenylacetonitrile

- 4-Chlorophenylacetonitrile

Uniqueness

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile is unique due to the specific arrangement of chlorine atoms on the aromatic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

生物活性

2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile, also known as Diclazuril, is a compound belonging to the triazine family and has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

- IUPAC Name : 2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile

- Molecular Formula : C15H10Cl2N

- Molecular Weight : 285.15 g/mol

- CAS Number : 18324-00-8

Pharmacological Activity

Diclazuril has been primarily studied for its antiprotozoal and antitumor properties. Its mechanism of action involves inhibition of protozoan growth and potential anticancer effects.

Antiprotozoal Activity

Diclazuril is widely recognized for its efficacy against coccidia in livestock. It acts by disrupting the life cycle of coccidia, which are parasites that cause significant health issues in poultry and other animals. Studies have demonstrated that Diclazuril effectively reduces oocyst shedding in infected animals, thereby controlling coccidiosis.

- Case Study : In a study involving Japanese quails, Diclazuril was administered at a dose of 0.3 mg/kg. The results indicated significant reductions in the number of oocysts in fecal samples post-treatment, showcasing its effectiveness as an antiparasitic agent .

Antitumor Activity

Research has indicated that Diclazuril may possess anticancer properties. Some synthesized derivatives of the compound have shown promising results in inhibiting tumor cell proliferation.

- Mechanism : The compound appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This suggests potential applications in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of Diclazuril has been evaluated in several studies:

| Parameter | Japanese Quail | Pigeon |

|---|---|---|

| Peak Plasma Concentration (μg/mL) | 5.35 | 9.14 |

| Elimination Half-Life (hours) | 30.74 | 26.48 |

| AUC0-last (μg·h/mL) | 155.67 | 343.57 |

| Mean Residence Time (hours) | 30.71 | 39.68 |

These parameters indicate that Diclazuril has favorable absorption and distribution characteristics following oral administration, making it suitable for therapeutic use in veterinary medicine .

Safety and Toxicity

Toxicological assessments have shown that Diclazuril exhibits low toxicity levels in non-target species, which is crucial for its application in agriculture and veterinary medicine.

特性

IUPAC Name |

2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3N/c15-10-6-4-9(5-7-10)11(8-18)14-12(16)2-1-3-13(14)17/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSXVPILOCGMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85823-22-9 | |

| Record name | (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085823229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-CHLOROPHENYL)(2,6-DICHLOROPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733PU9O8RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。